Nostoxanthin

Microbial Biotechnology Marine Natural Products Carotenoid Production

Nostoxanthin ((2R,3R,2′R,3′R)-β,β-carotene-2,3,2′,3′-tetrol) is an irreplaceable tetrahydroxy xanthophyll. Unlike zeaxanthin or astaxanthin, its unique 2,3,2′,3′-hydroxylation alters lipophilicity, membrane orientation, and molecular recognition. Essential analytical standard (λmax 450/476 nm; [M+H]+ m/z 601) for cyanobacterial carotenoid research. Serves as a defined substrate for CrtG hydroxylase engineering. Investigate carotenoid-membrane dynamics with the authentic compound. ≥97% purity from Sphingomonas sp.

Molecular Formula C40H56O4
Molecular Weight 600.9 g/mol
Cat. No. B1256873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNostoxanthin
Synonymsnostoxanthin
Molecular FormulaC40H56O4
Molecular Weight600.9 g/mol
Structural Identifiers
SMILESCC1=C(C(C(C(C1)O)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(C(C2(C)C)O)O)C)C)C
InChIInChI=1S/C40H56O4/c1-27(17-13-19-29(3)21-23-33-31(5)25-35(41)37(43)39(33,7)8)15-11-12-16-28(2)18-14-20-30(4)22-24-34-32(6)26-36(42)38(44)40(34,9)10/h11-24,35-38,41-44H,25-26H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,27-15+,28-16+,29-19+,30-20+/t35-,36-,37+,38+/m1/s1
InChIKeyJVPASJUYZJKFHY-HWFHZMFDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nostoxanthin for Research: Sourcing Poly-Hydroxylated Carotenoid Standards and Precursors


Nostoxanthin ((2R,3R,2′R,3′R)-β,β-carotene-2,3,2′,3′-tetrol) is a rare poly-hydroxy xanthophyll derived from β-carotene, characterized by four hydroxyl groups at the C2, C3, C2′, and C3′ positions, with a molecular formula of C₄₀H₅₆O₄ and a molecular weight of 600.88 Daltons [1]. It is naturally isolated almost exclusively from specific prokaryotes, notably certain cyanobacteria and Sphingomonas species [2], distinguishing it from more ubiquitous xanthophylls like zeaxanthin (dihydroxy) and astaxanthin (diketo-dihydroxy). This specific hydroxylation pattern imparts unique biophysical properties and necessitates specialized sourcing for research applications where common commercial carotenoids are unsuitable proxies.

Why Zeaxanthin or Astaxanthin Cannot Substitute for Nostoxanthin in Targeted Research


Substituting nostoxanthin with more common in-class xanthophylls like zeaxanthin or astaxanthin is not scientifically valid for several critical reasons. Nostoxanthin's unique (2R,3R,2′R,3′R) tetrahydroxy substitution pattern on the β-ionone rings imparts distinct physicochemical properties, including altered lipophilicity, aggregation behavior, and molecular recognition, which are absent in zeaxanthin (dihydroxy) or astaxanthin (diketo-dihydroxy) [1]. Critically, the genetic basis for its synthesis, specifically the requirement for the crtG gene encoding a 2,2′-β-hydroxylase, is a unique pathway branch not present for other carotenoids [2]. Therefore, studies focused on carotenoid-protein interactions, membrane dynamics, or biosynthetic pathway engineering involving this specific hydroxylation pattern demand authentic nostoxanthin; substituting it with a generic analog would introduce confounding variables and lead to uninterpretable results. The evidence below quantifies these points of differentiation.

Quantitative Differentiation of Nostoxanthin: Purity, Biosynthesis, and Spectral Identity


97% Purity Advantage: Nostoxanthin Production Yield and Purity from Marine Sphingomonas sp. SG73

The marine bacterial strain Sphingomonas sp. SG73 is a highly efficient and selective producer of nostoxanthin, achieving an exceptional purity of approximately 97% (area% by HPLC) of its total carotenoid output, a significant advantage over the complex mixtures typical of other carotenoid sources [1]. This high purity simplifies downstream purification for research applications. Furthermore, nostoxanthin production in this strain is enhanced by 2.5-fold when cultured in medium containing 1.8% artificial sea salt compared to a no-salt control, demonstrating a tunable and salt-dependent production system [1].

Microbial Biotechnology Marine Natural Products Carotenoid Production

Defining Spectral Fingerprint: HPLC and UV-Vis Characterization of Nostoxanthin vs. Zeaxanthin

Nostoxanthin possesses a distinct and quantifiable spectral signature that differentiates it from its closest biosynthetic precursor, zeaxanthin. HPLC analysis under identical conditions resolves nostoxanthin (peak 1) and zeaxanthin (peaks 3, 8, 10) as separate entities [1]. The unique identity of nostoxanthin is further confirmed by its specific mass spectrometry (MS) and UV-Vis absorption maxima. It exhibits a characteristic λmax at 450 and 476 nm with a [M+H]+ ion at m/z 601, while zeaxanthin has a λmax at 450 and 476 nm but a distinct [M+H]+ at m/z 569 [1]. This combination of chromatographic, spectrophotometric, and mass spectrometric data provides an unambiguous, multi-dimensional identity check for nostoxanthin.

Analytical Chemistry Carotenoid Identification Spectral Fingerprinting

Pathway-Specific Synthesis: Essential Role of CrtG 2,2′-β-Hydroxylase in Nostoxanthin Production

Nostoxanthin biosynthesis is genetically distinct from other xanthophylls, requiring a specific enzyme, 2,2′-β-hydroxylase (encoded by crtG), for the addition of hydroxyl groups at the C2 and C2′ positions [1]. This is a non-redundant pathway step; deletion of the crtG gene in a producing organism completely abolishes nostoxanthin production, while zeaxanthin (which only requires 3,3′-hydroxylation) continues to accumulate [2]. This genetic dependency provides a clear, binary differentiation: organisms lacking crtG cannot produce nostoxanthin, establishing it as a pathway-specific product distinct from other carotenoids.

Metabolic Engineering Synthetic Biology Biosynthetic Gene Clusters

Target Applications for Nostoxanthin: Research and Development Use Cases


Analytical Standard for Carotenoid Profiling in Cyanobacteria and Marine Bacteria

Nostoxanthin serves as a critical analytical standard for the accurate identification and quantification of carotenoids in complex biological samples, particularly from cyanobacteria and marine proteobacteria. Its distinct UV-Vis spectral signature (λmax 450, 476 nm) and mass spectrometry fingerprint ([M+H]+ at m/z 601) allow for unambiguous differentiation from co-occurring carotenoids like zeaxanthin and caloxanthin in HPLC analyses [1]. Procuring high-purity nostoxanthin, such as from Sphingomonas sp. SG73 which yields ~97% pure compound [2], is essential for constructing reliable calibration curves and validating methods for ecological, taxonomic, and physiological studies of these organisms.

Substrate for Directed Evolution of Carotenoid Biosynthetic Enzymes

The unique 2,2′-dihydroxylation step in nostoxanthin biosynthesis, catalyzed by CrtG [1], makes it an ideal substrate for studying and engineering carotenoid-modifying enzymes. Researchers investigating the structure-function relationship of hydroxylases or aiming to create novel carotenoids with altered polarity and antioxidant properties can use pure nostoxanthin as a defined substrate. Its availability allows for in vitro enzyme assays to measure kinetic parameters (Km, kcat) and for screening of mutant enzyme libraries, where conversion to or from nostoxanthin can be tracked by its specific chromatographic mobility and spectral changes [2].

Investigating the Role of Carotenoid Hydroxylation in Membrane Dynamics

Nostoxanthin's high degree of hydroxylation (tetrahydroxy) compared to common dietary xanthophylls like zeaxanthin (dihydroxy) makes it a valuable probe for studying carotenoid-membrane interactions [1]. In model membrane systems (e.g., liposomes, supported lipid bilayers), its increased polarity and hydrogen-bonding capacity are expected to alter its orientation and localization within the lipid bilayer differently from less polar analogs [2]. This makes nostoxanthin a key tool for biophysical studies aiming to understand how specific structural features of xanthophylls modulate membrane fluidity, permeability, and resistance to oxidative stress.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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